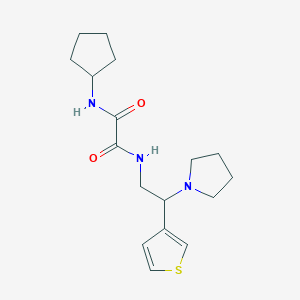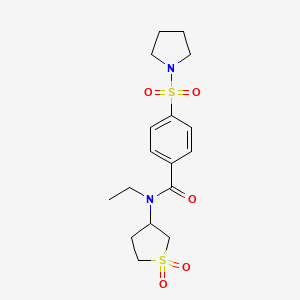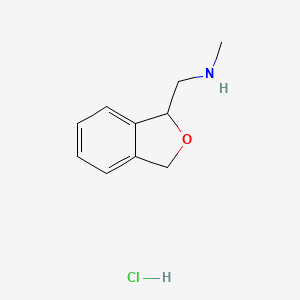
N1-cyclopentyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopentyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, also known as CPET, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. CPET belongs to the class of oxalamide compounds and is synthesized through a multistep process. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
N1-cyclopentyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, due to its complex structure involving cyclopentyl, pyrrolidinyl, thiophenyl, and oxalamide groups, finds applications in the synthesis and study of heterocyclic compounds and their chemical reactivities. For instance, studies on the synthesis of oxazolidines, thiazolidines, and tetrahydro-pyrrolo oxazole or thiazole diones from β-hydroxy- or β-mercapto-α-amino acid esters have shown that such complex molecules can undergo various chemical transformations, including dehydrogenation and cyclization, to yield bicyclic compounds with potential biological activities (Badr, Aly, Fahmy, & Mansour, 1981).
Catalysis and Organic Synthesis
Compounds with similar structural features are used as catalysts in organic synthesis, demonstrating the versatility of such molecules in facilitating chemical reactions. The synthesis of cyclopenta[c]pyridine derivatives, for example, showcases the reactivity of related compounds in generating novel heterocyclic systems, which can be further functionalized for various applications, including medicinal chemistry and material science (Dotsenko, Krivokolysko, & Litvinov, 2008).
Biological Activity and Drug Design
The structural complexity and reactivity of this compound-like compounds make them suitable candidates for drug design and the exploration of biological activities. Research into inhibitors of glycolic acid oxidase, for instance, has revealed that certain heterocyclic compounds, including pyrrole and thiophene derivatives, can serve as potent inhibitors, indicating the potential of such molecules in therapeutic applications (Rooney et al., 1983).
Material Science and Chemical Properties
The study of heterocyclic enaminonitriles and their reactions with various compounds, leading to the formation of acetic acid derivatives and other heterocyclic structures, highlights the role of these complex molecules in material science. Their chemical properties and reactivity can be harnessed for the synthesis of novel materials with unique properties (Hachiyama, Koyanagi, Tomioka, & Yamazaki, 1983).
Propiedades
IUPAC Name |
N'-cyclopentyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c21-16(17(22)19-14-5-1-2-6-14)18-11-15(13-7-10-23-12-13)20-8-3-4-9-20/h7,10,12,14-15H,1-6,8-9,11H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDULDXREFZURJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(5-amino-1-benzyltriazole-4-carbonyl)amino]benzoate](/img/structure/B2581366.png)
![1-[2-(Dimethylamino)-2-pyridin-3-ylethyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B2581368.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2581372.png)

![N-(2,4-dimethoxyphenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2581375.png)


![4-Bromo-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol](/img/structure/B2581379.png)

![3-(2-chlorobenzyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2581381.png)
![Ethyl 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2581383.png)


![N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2581388.png)